L-CYSTINE (3,3-13C2)

Stable Isotope Labeling Metabolomics Mass Spectrometry

Unlabeled L-cystine is indistinguishable from endogenous pools in NMR/MS, limiting metabolic flux studies. L-Cystine (3,3-¹³C₂) provides a quantifiable M+2 mass shift and a distinct ¹³C NMR resonance (39.1 ppm) for unambiguous real-time tracing of glutathione biosynthesis, redox regulation, and sulfur amino acid metabolism. • M+2 shift enables precise MS-based internal standardization and matrix-effect correction. • Position-specific ¹³C₂ labeling allows direct ¹³C NMR monitoring of glutathione depletion/repletion kinetics. • Supplied at 99 atom % ¹³C isotopic purity and ≥98% chemical purity for high-fidelity detection.

Molecular Formula
Molecular Weight 242.28
Cat. No. B1580189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-CYSTINE (3,3-13C2)
Molecular Weight242.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Cystine (3,3-¹³C₂) for Stable Isotope-Labeled Metabolic Tracing and Quantitative NMR Analysis


L-Cystine (3,3-¹³C₂) is a stable isotope-labeled derivative of the dimeric amino acid L-cystine, featuring carbon-13 atoms at both 3-positions of its molecular structure . With a molecular formula of C₄¹³C₂H₁₂N₂O₄S₂ and a molecular weight of 242.28 g/mol, this isotopologue serves as a precise tracer for metabolic studies involving glutathione biosynthesis, redox regulation, and sulfur amino acid metabolism . The compound is supplied with an isotopic purity of 99 atom % ¹³C and a chemical purity of 98% (by CP), enabling high-fidelity detection via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . As a research-use-only compound (CAS 2483736-13-4), it is distinct from unlabeled L-cystine (CAS 56-89-3) and is specifically designed for applications requiring exact mass differentiation and real-time metabolic flux analysis .

Why Unlabeled L-Cystine Cannot Substitute for L-Cystine (3,3-¹³C₂) in Quantitative Metabolic Studies


Unlabeled L-cystine possesses a natural ¹³C abundance of only 1.1%, rendering it indistinguishable from endogenous pools in NMR and MS analyses. In contrast, L-Cystine (3,3-¹³C₂) provides a quantifiable mass shift of M+2 and a distinct ¹³C NMR resonance at 39.1 ppm for the cystine 3-position, enabling direct, real-time monitoring of metabolic fluxes that are undetectable with unlabeled material [1]. Furthermore, alternative labeled analogs—such as L-Cystine-1,1′-¹³C₂ (¹³C at carboxyl carbons) or ¹³C₃-labeled cysteine—exhibit different metabolic fates and NMR chemical shifts, precluding their interchangeability in position-specific tracing studies. Substituting any unlabeled or differently labeled analog would compromise the quantitative accuracy, temporal resolution, and mechanistic specificity required for procurement in advanced metabolomics and drug resistance research [2].

Quantitative Differentiation of L-Cystine (3,3-¹³C₂) from Unlabeled and Alternative Isotopologues


Isotopic Purity and Enrichment: 99 atom % ¹³C vs. Natural Abundance

L-Cystine (3,3-¹³C₂) is supplied with an isotopic enrichment of 99 atom % ¹³C, whereas unlabeled L-cystine contains the natural ¹³C abundance of 1.1% . This >90-fold enrichment difference ensures that the labeled compound produces a dominant M+2 isotopic peak in mass spectra, enabling unambiguous quantification of metabolic incorporation without interference from endogenous unlabeled pools .

Stable Isotope Labeling Metabolomics Mass Spectrometry

NMR Detection Sensitivity: 1.2-Minute Temporal Resolution vs. Hours for Unlabeled Analogs

In intact JM-1 hepatoma cells perfused with [3,3′-¹³C₂]-cystine, the ¹³C NMR signal of the labeled cysteinyl residue of glutathione (25.8 ppm) becomes detectable after 20 hours and allows subsequent spectra acquisition in 1.2-minute intervals [1]. In contrast, unlabeled cystine produces no discernible ¹³C signal, and even ¹³C natural-abundance detection would require impractically long acquisition times (hours to days) for equivalent sensitivity [1].

NMR Spectroscopy Real-Time Metabolomics Glutathione Flux

Quantitative Metabolic Flux Analysis: 1.6- to 5.3-Fold Increase in Glutathione Synthesis Rate in Drug-Resistant Cells

Using [3,3′-¹³C₂]-cystine as a tracer, the rate of glutathione synthesis was compared between drug-sensitive MCF-7 wild-type cells and three drug-resistant sublines. Isotope incorporation rates increased 1.6-fold in etoposide-resistant (MCF-7vp), 2.4-fold in doxorubicin-resistant (MCF-7adr), and 5.3-fold in 4-hydroperoxycyclophosphamide-resistant (MCF-7hc) cells relative to wild-type [1]. These quantitative differences in metabolic flux would be impossible to resolve using unlabeled cystine or non-position-specific labels.

Cancer Metabolism Drug Resistance Fluxomics

Mass Spectrometric Differentiation: M+2 Isotopic Shift for Unambiguous Quantitation

L-Cystine (3,3-¹³C₂) produces a +2 Da mass shift relative to unlabeled L-cystine (monoisotopic mass 240.03 Da vs. 242.03 Da) . In LC-MS/MS applications, this M+2 shift enables the compound to serve as an ideal internal standard for isotope dilution mass spectrometry, as demonstrated in studies quantifying intracellular cysteine and glutathione pools in colorectal cancer cells [1]. Unlabeled cystine cannot be distinguished from endogenous analyte, while alternative labels (e.g., ¹⁵N₂, +2 Da; ¹³C₃, +3 Da) produce different mass shifts that require separate calibration curves.

LC-MS/MS Isotope Dilution Quantitative Proteomics

Position-Specific Isotopic Labeling: Distinct ¹³C NMR Chemical Shift vs. L-Cystine-1,1′-¹³C₂

The 3,3′-¹³C₂ labeling yields a characteristic ¹³C NMR resonance at 39.1 ppm for free cystine and 25.8 ppm for the cysteinyl residue of glutathione [1]. In contrast, L-Cystine-1,1′-¹³C₂ (labeled at the carboxyl carbons) would produce resonances in the carbonyl region (~175 ppm), offering different metabolic information . This positional specificity allows researchers to track the fate of the cystine β-carbon through transsulfuration and glutathione synthesis pathways without signal contamination from other labeled positions.

NMR Metabolomics Positional Isotopomer Analysis Metabolic Pathway Tracing

Validated Application Scenarios for L-Cystine (3,3-¹³C₂) in Academic and Industrial Research


Real-Time NMR Monitoring of Glutathione Dynamics in Intact Cells

Perfuse alginate-encapsulated hepatoma or cancer cells with medium containing 200 μM [3,3′-¹³C₂]-cystine. After 20 hours of labeling, acquire ¹³C NMR spectra every 1.2 minutes to monitor glutathione depletion and repletion kinetics in response to thiol-alkylating agents (e.g., monobromobimane). This approach quantifies glutathione synthetic capacity as a functional biomarker of drug resistance [1].

Isotope Dilution LC-MS/MS for Absolute Quantitation of Intracellular Cysteine and Glutathione

Use L-Cystine (3,3-¹³C₂) as an internal standard in UHPLC-QTRAP/MS workflows to correct for matrix effects and ionization efficiency variations. The +2 Da mass shift relative to endogenous unlabeled metabolites enables precise, multiplexed quantitation of cysteine and glutathione pools across multiple cell lines or tissue samples, as validated in colorectal cancer models [2].

Comparative Metabolic Flux Analysis in Drug-Resistant vs. Drug-Sensitive Cancer Cell Lines

Incubate wild-type and drug-resistant cell lines with [3,3′-¹³C₂]-cystine and measure the rate of ¹³C incorporation into glutathione via NMR or MS. Quantify fold-differences in synthetic rates to identify resistance-associated metabolic adaptations. This method revealed 1.6- to 5.3-fold increases in glutathione synthesis rates across multiple resistant MCF-7 sublines [3].

Strain-Specific Cystine Uptake Studies in Microbiome Research

Culture Lactobacillus species (e.g., L. crispatus, L. iners) in MRSQ broth supplemented with 2 mM [3,3′-¹³C₂]-cystine. Quantify isotopic enrichment of intracellular metabolites via MS to compare cystine transport efficiency between strains, identifying transport-deficient strains that are selectively inhibited by cystine uptake blockers [4].

Technical Documentation Hub

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